N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can provide insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Research on parabens, which, like N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, contain aromatic rings and nitrogen atoms, highlights their environmental persistence and behavior. Parabens are widely used in consumer products and often end up in aquatic environments, where they can undergo degradation or react to form more persistent chlorinated by-products. This area of study underscores the importance of understanding the environmental fate of synthetic chemicals (Haman et al., 2015).
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, highlighting their commercial significance and the diverse biological outcomes resulting from exposure. This review emphasizes the variability in biological responses to structurally similar compounds and suggests a need for detailed study on the effects of specific chemical entities, including potential therapeutic or toxicological impacts (Kennedy, 2001).
Neuroplasticity and Antidepressant Effects
The exploration of neuroplasticity as a mechanism for the antidepressant effects of ketamine and classical psychedelics provides an interesting perspective on the potential pharmacological applications of novel compounds. Aleksandrova and Phillips (2021) discuss how these compounds induce synaptic and structural changes in the brain, offering insights into how N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride might be studied for similar effects (Aleksandrova & Phillips, 2021).
Advanced Oxidation Processes for Environmental Protection
The degradation of pollutants like acetaminophen using advanced oxidation processes (AOPs) is another relevant area. Qutob et al. (2022) review the efficiency of AOPs in breaking down acetaminophen in water, generating by-products, and proposing degradation pathways. This research could provide a model for studying the degradation or transformation of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride in environmental or biological systems (Qutob et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions based on the current understanding of the compound.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-10-6-5-7-12-13(10)15-14(19-12)17(11(2)18)9-8-16(3)4;/h5-7H,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHXYLHDXMLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride |
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